3-Amino-3-methylbutanoic acid

Vue d'ensemble

Description

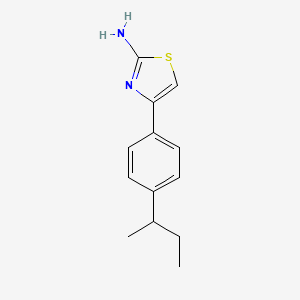

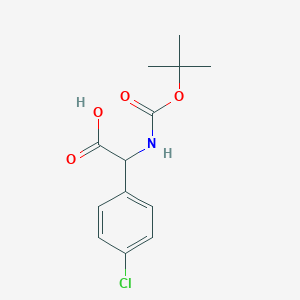

3-Amino-3-methylbutanoic acid is a chemical compound with the molecular formula C5H11NO2 . It contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon . The molecule contains a total of 18 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

3-Amino-3-methylbutanoic acid can be synthesized from b-alanine and perchloroethylene . It has also been used in the development of a direct Pd-catalyzed methylene b-C H arylation of linear unmasked aldehydes .Molecular Structure Analysis

The 3D chemical structure image of 3-amino-3-methylbutanoic acid is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of 3-amino-3-methylbutanoic acid .Chemical Reactions Analysis

Amino acids, including 3-Amino-3-methylbutanoic acid, are commonly called alpha-amino acids. They contain an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . They have been used in various chemical reactions, including the preparation of arylsulfonyl methylbutanamides of cycloalkylamines .Applications De Recherche Scientifique

Medicine: Drug Synthesis and Pharmacokinetics

3-Amino-3-methylbutanoic acid: is utilized in the synthesis of pharmaceutical compounds due to its structural significance in bioactive molecules . Its physicochemical properties, such as solubility and hydrogen bond acceptor capacity, make it a valuable building block in drug design. The compound’s pharmacokinetic profile indicates high gastrointestinal absorption and low skin permeation, suggesting its potential use in oral medications .

Agriculture: Plant Growth and Nitrogen Assimilation

In agriculture, 3-Amino-3-methylbutanoic acid may play a role in plant growth promotion and nitrogen assimilation. Amino acids like this can help plants better utilize nitrogen, leading to improved root development and stress tolerance . This application is particularly relevant in the context of sustainable agriculture and efficient use of fertilizers.

Industrial Processes: Chemical Synthesis

The industrial applications of 3-Amino-3-methylbutanoic acid include its use as an intermediate in chemical synthesis processes. Its incorporation into larger molecules is crucial for the production of various industrial chemicals and materials . The compound’s reactivity and stability under different conditions are key factors in its industrial utility.

Environmental Science: Biodegradation and Ecotoxicology

In environmental science, research into 3-Amino-3-methylbutanoic acid involves studying its biodegradation pathways and potential ecotoxicological effects. Understanding how this compound interacts with environmental systems is essential for assessing its impact and ensuring ecological safety .

Food Technology: Flavor Enhancement

3-Amino-3-methylbutanoic acid: is related to branched-chain amino acids that are precursors to flavor compounds in food technology. Its derivatives can contribute to the malty and chocolate-like flavors in fermented and heat-treated food products . Manipulating levels of such amino acids can control flavor profiles, which is crucial in food product development.

Materials Science: Polymer and Resin Production

In materials science, 3-Amino-3-methylbutanoic acid can be used in the production of polymers and resins. Its functional groups allow for cross-linking and modification of material properties, which is beneficial in creating specialized materials with desired characteristics .

Biochemistry Research: Enzyme Mimetics and Metabolic Studies

Biochemistry research leverages 3-Amino-3-methylbutanoic acid in the study of enzyme mimetics and metabolic pathways. Its structure can be used to mimic transition states of biochemical reactions, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .

Analytical Chemistry: Chromatography and Spectroscopy

Analytically, 3-Amino-3-methylbutanoic acid is significant in chromatography and spectroscopy as a standard or reference compound. Its well-defined properties enable accurate calibration and method development in analytical techniques .

Mécanisme D'action

Target of Action

3-Amino-3-methylbutanoic acid, also known as D-penicillamine, is a pharmaceutical of the chelator class . It primarily targets copper ions in the body, binding to them and facilitating their removal, particularly in patients with Wilson’s disease . It also targets macrophages, interleukin-1 (IL-1), and T-lymphocytes, playing a role in immunosuppression to treat rheumatoid arthritis .

Mode of Action

The compound interacts with its targets through chelation and immunosuppression. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linkage .

Biochemical Pathways

The compound affects several biochemical pathways. In Wilson’s disease, it disrupts copper metabolism, reducing excess copper levels . In rheumatoid arthritis, it influences immune response pathways, leading to a decrease in inflammation and joint damage .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is 0.88 , suggesting it may have good permeability across biological membranes

Result of Action

The action of 3-Amino-3-methylbutanoic acid results in the reduction of symptoms in Wilson’s disease and rheumatoid arthritis. By chelating copper, it helps to reduce the toxic accumulation of copper in the body . In rheumatoid arthritis, it helps to reduce inflammation and slow the progression of the disease .

Action Environment

The action of 3-Amino-3-methylbutanoic acid can be influenced by various environmental factors. For instance, its solubility in water is high , which could influence its distribution in the body Additionally, factors such as pH and the presence of other substances in the body could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

3-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQAIWOMJQWGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375421 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-methylbutanoic acid | |

CAS RN |

625-05-8 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)